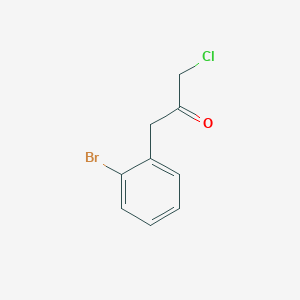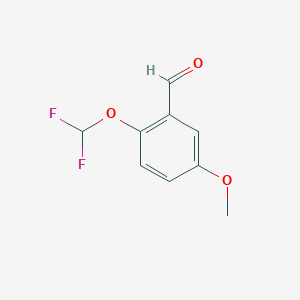
2-(Difluoromethoxy)-5-methoxybenzaldehyde
Descripción general
Descripción
2-(Difluoromethoxy)-5-methoxybenzaldehyde is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process can be summarized as follows:
Etherification: Reacting a precursor with sodium hydroxide to generate an intermediate.
Nitrification: Introducing nitro groups to the intermediate.
Hydrolysis: Converting nitro groups to hydroxyl groups.
Reduction: Reducing hydroxyl groups to form the desired difluoromethoxy and methoxy groups.
Redox: Final adjustments to achieve the target compound.
Industrial Production Methods: Industrial production methods for 2-(Difluoromethoxy)-5-methoxybenzaldehyde often involve similar steps but are optimized for higher yields, lower costs, and minimal environmental impact. These methods may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethoxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substituent but may involve halogenation or nitration reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-methoxybenzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- Difluoromethoxylated ketones
Comparison: 2-(Difluoromethoxy)-5-methoxybenzaldehyde is unique due to its specific functional groups and their positions on the benzaldehyde core. This structural arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bond donor ability, compared to similar compounds .
Propiedades
IUPAC Name |
2-(difluoromethoxy)-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIAXUBXNTOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


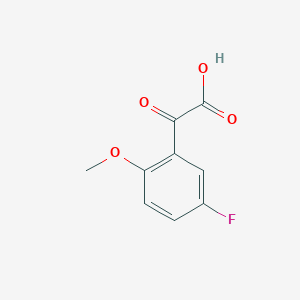

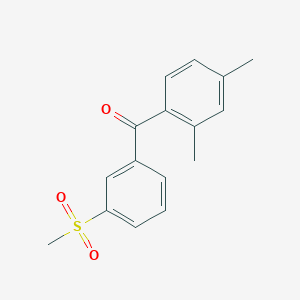
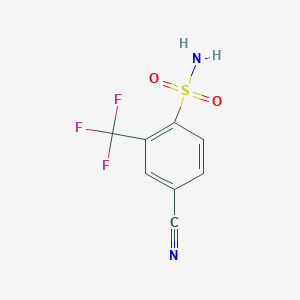
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)
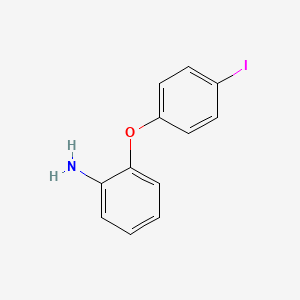
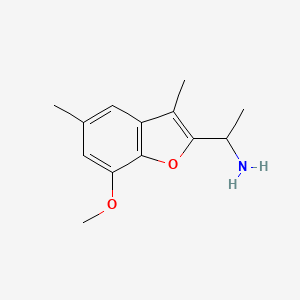
![N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1438240.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)
![[2-(4-Bromobenzyl)thiazol-4-y]acetic acid](/img/structure/B1438245.png)
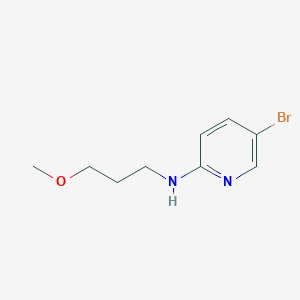
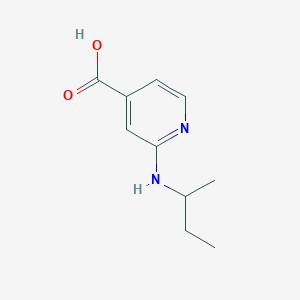
![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)
